4-(1,3-Benzoxazol-2-yl)-3-chloroaniline
Description
4-(1,3-Benzoxazol-2-yl)-3-chloroaniline is an aromatic amine derivative featuring a benzoxazole ring fused to an aniline backbone. The benzoxazole moiety (a bicyclic structure containing oxygen and nitrogen) is substituted at the 2-position of the aniline ring, while a chlorine atom occupies the 3-position. This compound’s molecular formula is C₁₃H₉ClN₂O, with a molecular weight of 244.45 g/mol (calculated from structural analogs in ). Its structure confers unique electronic properties due to the electron-withdrawing chlorine and the conjugated benzoxazole system, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-3-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAACPXRPBNORHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,3-Benzoxazol-2-yl)-3-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, molecular mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a benzoxazole ring and a chloroaniline moiety, with a molecular formula of CHClNO and a molar mass of approximately 244.68 g/mol. The structural characteristics facilitate interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The compound's effectiveness against Candida albicans is particularly noteworthy, with studies showing it can inhibit growth at low concentrations .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity. It induces apoptosis in various cancer cell lines by modulating key signaling pathways.
Case Study: Anticancer Effects
A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to the activation of caspase pathways, leading to apoptosis .
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Inhibition of cell proliferation |
| HepG2 | 25 | Modulation of survival signaling pathways |
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve its interaction with specific enzymes and proteins. It has been shown to bind to bacterial enzymes, inhibiting their function and disrupting essential metabolic processes. In cancer cells, it affects signaling pathways that regulate cell survival and proliferation.
The compound's action involves:
- Inhibition of Enzymatic Activity : By binding to target enzymes critical for bacterial survival.
- Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Affecting fungal cell membranes leading to increased permeability .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₉ClN₂O
- Molar Mass : 244.68 g/mol
- Structural Features : The compound consists of a benzoxazole moiety linked to a chloroaniline group, which enhances its interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)-3-chloroaniline. A study evaluated various benzoxazole derivatives against Candida strains, revealing that certain derivatives exhibited significant antifungal activity:
| Compound | MIC (µg/mL) | Activity against C. albicans | Activity against C. glabrata |
|---|---|---|---|
| 5d | 16 | 100% inhibition | Not tested |
| 5i | 16 | Moderate inhibition | 53% inhibition |
These findings suggest that compounds like this compound can serve as potential antifungal agents due to their ability to disrupt fungal cell membranes and inhibit sterol synthesis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study focused on the design and synthesis of novel benzoxazole derivatives demonstrated promising results in inhibiting cancer cell proliferation:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 5a | 12.5 | MCF-7 |
| 5b | 10.0 | HeLa |
Molecular docking studies indicated strong binding affinities to cancer-related receptors, suggesting that modifications to the benzoxazole structure could enhance anticancer efficacy .
Material Science Applications
In addition to its biological applications, this compound is explored in material science for its potential use in developing new materials with specific electronic or optical properties. The unique structural characteristics enable it to interact effectively with various substrates.
Comparison with Similar Compounds
Key Observations:
Benzoxazole vs. Benzothiazole : Replacing the benzoxazole’s oxygen with sulfur (benzothiazole) increases molecular weight by ~32 g/mol and alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity.
Substituent Position : In 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline, the chlorine and benzoxazole groups occupy reversed positions (Cl at C4 vs. C3), which could sterically hinder interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
